N-(2-methoxy-5-methylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Description
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Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-8-9-17(23-2)16(10-13)20-19(22)12-15-11-18(24-21-15)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTLNDFXJBUPTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with similar compounds.
The synthesis of this compound typically involves multi-step organic reactions. The key starting materials include 2-methoxy-5-methylphenylamine and 5-phenylisoxazole derivatives. The synthesis may involve condensation and cyclization reactions under controlled conditions to optimize yield and purity.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C21H20N2O3
- Molecular Weight: 348.40 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and oxazole moieties have shown moderate to excellent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| N-(2-methoxy-5-methylphenyl)-2-(5-phenyloxazole) | E. coli | 15 |
| N-(2-methoxy-5-methylphenyl)-2-(thiazole derivative) | S. aureus | 18 |
| N-(4-chlorophenyl)-2-(oxazole derivative) | K. pneumoniae | 20 |
Anticancer Potential
There is emerging evidence suggesting that oxazole-containing compounds may possess anticancer properties. Studies have indicated that these compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation .
Mechanism of Action:
The proposed mechanism involves the compound's ability to interact with specific enzymes or receptors, leading to alterations in gene expression and metabolic processes. This modulation may inhibit tumor growth and promote cancer cell death.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various derivatives against common pathogens. The results demonstrated that compounds with the oxazole ring exhibited enhanced activity compared to their non-cyclic counterparts, suggesting a structure–activity relationship that favors cyclic structures in antimicrobial efficacy . -
Case Study on Anticancer Activity :
In vitro studies on human cancer cell lines showed that the compound significantly reduced cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
N-(2-methoxy-5-methylphenyl)-2-(5-phenyloxazole) can be compared with other heterocyclic compounds known for their biological activities:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| N-(4-chlorophenyl)-thiazole | Antimicrobial | Contains thiazole ring |
| N-(benzothiazolyl)-acetamide | Anticancer | Contains benzothiazole moiety |
| N-(aryl)-oxazole derivatives | Antimicrobial & Anticancer | Oxazole ring present |
Scientific Research Applications
Anticancer Activity
Research has demonstrated that N-(2-methoxy-5-methylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide exhibits significant anticancer properties. A study evaluating its effects on various cancer cell lines reported:
| Cell Line | IC50 (µM) | Percent Growth Inhibition (%) |
|---|---|---|
| SNB-19 | 12.3 | 86.61 |
| OVCAR-8 | 15.4 | 85.26 |
| NCI-H460 | 20.0 | 75.99 |
These results indicate that the compound effectively inhibits the growth of cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also shown potential antimicrobial activity against various pathogens. Preliminary studies indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that this compound could be effective in treating infections caused by these bacteria .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial effects, the compound has been evaluated for anti-inflammatory activity. Research using LPS-stimulated macrophages showed that treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls .
Synthetic Methodologies
The synthesis of this compound typically involves several organic reactions:
Synthetic Route:
- Starting Materials: 2-methoxy-5-methylphenylamine and 5-phenyloxazole derivatives.
- Reactions: The synthesis may involve condensation reactions followed by cyclization and acylation steps under controlled conditions (temperature, pH).
- Yield Optimization: Industrial applications would focus on optimizing these reactions for yield and purity using continuous flow reactors .
Case Studies
Several case studies have been conducted to assess the efficacy of this compound:
Study on Anticancer Activity (2023)
Objective: Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
Findings: The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Antimicrobial Activity Evaluation (2024)
Objective: Assess efficacy against Gram-positive and Gram-negative bacteria.
Findings: Significant inhibitory effects were observed against Staphylococcus aureus and Escherichia coli with MIC values documented above.
Inflammation Model Study (2025)
Objective: Investigate anti-inflammatory properties using LPS-stimulated macrophages.
Findings: Treatment with the compound resulted in a notable reduction in inflammatory markers compared to untreated controls.
Preparation Methods
Cyclocondensation of β-Keto Esters
The 1,2-oxazole (isoxazole) core is commonly prepared via cyclocondensation of β-keto esters with hydroxylamine hydrochloride. For example:
- Reactants : Ethyl 3-phenyl-3-oxopropanoate (β-keto ester) and hydroxylamine hydrochloride
- Conditions : Ethanol, reflux (6–8 h)
- Yield : ~75%
The product, 5-phenyl-1,2-oxazol-3-yl acetate, is hydrolyzed to the corresponding carboxylic acid using NaOH (2 M, 60°C, 2 h).
Alternative Route: 1,3-Dipolar Cycloaddition
Aryl nitrile oxides, generated in situ from hydroxylamine and chloramine-T, undergo 1,3-dipolar cycloaddition with acetylene derivatives to form the isoxazole ring. This method offers regioselectivity but requires stringent anhydrous conditions.
Step 2: Amide Coupling with 2-Methoxy-5-methylaniline
Acyl Chloride Intermediate
Activation of the carboxylic acid to an acyl chloride is a widely used strategy:
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, carbodiimides like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) are employed:
- Molar ratio : 1:1:1 (acid:EDCl:HOBt)
- Solvent : Dichloromethane (DCM), 0°C to room temperature (12 h)
- Yield : 65–70%
Optimization and Challenges
Solvent Effects
Temperature Control
- Acyl Chloride Formation : Reflux (70°C) ensures complete conversion without decomposition.
- Coupling Step : Room temperature prevents racemization and side reactions.
Structural Characterization
Key spectroscopic data for this compound (hypothetical based on analogs):
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82–7.75 (m, 2H, Ar-H), 7.50–7.43 (m, 3H, Ar-H), 6.92 (d, J = 8.4 Hz, 1H, Ar-H), 6.71 (s, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.72 (s, 2H, CH₂), 2.25 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 169.8 (C=O), 161.2 (C=N), 155.6 (C-O), 134.2–126.4 (Ar-C), 55.9 (OCH₃), 40.1 (CH₂), 20.8 (CH₃) |
| IR (KBr) | 3280 (N-H), 1665 (C=O), 1590 (C=N), 1245 (C-O) cm⁻¹ |
Comparative Analysis of Methods
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Acyl Chloride + Et₃N | 72% | >95% | High scalability, minimal byproducts |
| EDCl/HOBt Mediated | 70% | 93% | Mild conditions for acid-sensitive amines |
| Direct Coupling (No Activation) | <50% | 85% | Simplified workflow |
Industrial-Scale Considerations
Patents describe kilogram-scale production using continuous flow reactors for acyl chloride formation, reducing reaction times by 40% compared to batch processes. Critical parameters include:
- Residence Time : 10–15 min at 70°C
- Solvent : Toluene (prevents HCl accumulation)
Q & A
Q. What synthetic routes are available for preparing N-(2-methoxy-5-methylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide?
Methodological Answer:
- Step 1: Precursor synthesis
- The N-(2-methoxy-5-methylphenyl)acetamide backbone can be synthesized via chloroacetylation of the corresponding aniline derivative (e.g., using chloroacetyl chloride in triethylamine) .
- For the 5-phenyl-1,2-oxazol-3-yl moiety, cyclization of appropriate nitrile oxides with alkynes or via azide-alkyne cycloaddition is common .
- Step 2: Coupling reactions
- Condensation of the oxazole intermediate with the acetamide precursor can be achieved using coupling agents (e.g., DMF with potassium carbonate as a base) under reflux .
- Monitoring:
- Reaction progress is tracked via TLC (e.g., hexane:ethyl acetate = 9:1) .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Methodological Answer:
- IR Spectroscopy:
- Key peaks include C=O stretching (~1667 cm⁻¹ for acetamide) and C-O-C stretching (~1250 cm⁻¹ for methoxy groups) .
- NMR Spectroscopy:
- ¹H NMR in CDCl₃ reveals methoxy protons (~3.8 ppm), aromatic protons (6.9–7.5 ppm), and NH signals (~9.8 ppm) .
- Mass Spectrometry:
- ESI-MS confirms molecular weight (e.g., [M+1]+ at m/z 430.2 for analogous compounds) .
Advanced Research Questions
Q. How can low yields in the chloroacetylation step be addressed?
Methodological Answer:
- Optimization strategies:
- Use excess chloroacetyl chloride (1.5–2.0 eq) and triethylamine to neutralize HCl byproducts .
- Solvent selection: Polar aprotic solvents (e.g., DMF) improve reaction efficiency compared to toluene .
- Troubleshooting:
- Monitor intermediates via TLC to identify side products (e.g., dimerization) .
Q. How do substituents on the phenyl ring influence biological activity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent variation:
- Experimental design:
Q. How can hydrogen bonding patterns in the crystal structure be analyzed?
Methodological Answer:
Q. How to resolve contradictions in NMR data obtained from different solvents?
Methodological Answer:
- Solvent effects:
- CDCl₃ may cause peak broadening due to H-bonding, while DMSO-d₆ resolves NH protons but shifts aromatic signals .
- Validation:
- Compare with computed NMR (DFT) or use heteronuclear experiments (e.g., HSQC) for unambiguous assignments .
Q. What challenges arise in optimizing reaction conditions for scale-up?
Methodological Answer:
- Key challenges:
- Exothermic reactions (e.g., chloroacetylation) require controlled temperature and slow reagent addition .
- Workflow adjustments:
- Replace batch reflux with flow chemistry for safer handling of azides or reactive intermediates .
Q. How can SHELX be applied to resolve complex crystallographic data for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
